Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
Brand Name: Vulcanchem
CAS No.: 5766-70-1
VCID: VC18480066
InChI: InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15)
SMILES:
Molecular Formula: C7H8N8
Molecular Weight: 204.19 g/mol

Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-

CAS No.: 5766-70-1

Cat. No.: VC18480066

Molecular Formula: C7H8N8

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- - 5766-70-1

Specification

CAS No. 5766-70-1
Molecular Formula C7H8N8
Molecular Weight 204.19 g/mol
IUPAC Name 2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile
Standard InChI InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15)
Standard InChI Key HETKQHQWYSKPCE-UHFFFAOYSA-N
Canonical SMILES C(C#N)NC1=NC(=NC(=N1)N)NCC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named 2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number5766-70-1
Molecular FormulaC₇H₈N₈
Molecular Weight204.19 g/mol
SMILESC(C#N)NC1=NC(=NC(=N1)N)NCC#N
InChIKeyHETKQHQWYSKPCE-UHFFFAOYSA-N

Structural Features

The molecule comprises a 1,3,5-triazine ring substituted at positions 2 and 4 with amino groups and at position 6 with a cyanomethylamino group. Two acetonitrile moieties are linked via imino bridges, creating a symmetrical structure . Computational models confirm the planarity of the triazine ring, with nitrile groups contributing to polarity and reactivity.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions on dichlorotriazine precursors. A representative protocol from recent literature includes:

  • Precursor Preparation: Reacting cyanoguanidine with cyanuric chloride under alkaline conditions to form 2,4-dichloro-6-amino-1,3,5-triazine .

  • Substitution Reaction: Treating the dichlorotriazine with excess acetonitrile in the presence of a base (e.g., NaHCO₃ or Na₂CO₃) at 0–5°C .

  • Purification: Isolation via acidic precipitation followed by recrystallization from ethanol/water mixtures.

Reaction Conditions and Yields

Optimized conditions for high yield (73–99%) and purity (87–96.8%) involve:

ParameterOptimal ValueSource
Temperature0–5°C (step 1); reflux (step 2)
Solvent System1,4-Dioxane/water (1:1)
CatalystTriethylamine
Reaction Time12–24 hours

Applications and Biological Activity

IsoformInhibition Constant (Kᵢ, nM)Source
hCA IX7.5–9.6
hCA XII8.0–10.8

Mechanistically, the compound binds to the zinc ion in the enzyme’s active site, displacing water molecules critical for catalytic activity .

Research Findings and Mechanistic Insights

Enzyme Inhibition Studies

In vitro assays using recombinant human CAs revealed dose-dependent inhibition, with IC₅₀ values in the nanomolar range . Spectroscopic analyses (e.g., UV-Vis, NMR) confirmed conformational changes in the enzyme upon ligand binding.

Structure-Activity Relationships (SAR)

  • Nitrile Groups: Enhance solubility and electronic interactions with enzyme active sites.

  • Amino Substituents: Improve binding affinity via hydrogen bonding with Thr199/Glu106 residues in CA II .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar media.

  • Stability: Stable under ambient conditions but hydrolyzes in strong acidic/basic environments.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 4.12 (s, 4H, CH₂CN), δ 6.89 (s, 2H, NH₂).

  • IR (KBr): ν 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=N triazine).

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